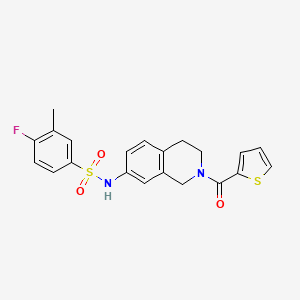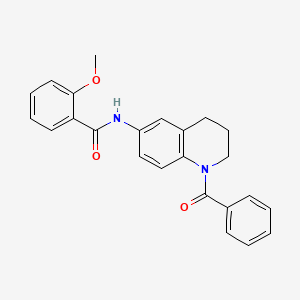
1-hydrazinylcyclobutane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₅H₁₀N₂O₂·HCl It is a derivative of cyclobutane, featuring a hydrazine group and a carboxylic acid group, which are further stabilized by the addition of hydrochloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with hydrazine hydrate, followed by the introduction of a carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Alcohols or aldehydes.
Substitution: Various hydrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-hydrazinylcyclopentane-1-carboxylic acid hydrochloride
- 1-hydrazinylcyclohexane-1-carboxylic acid hydrochloride
- 1-hydrazinylcycloheptane-1-carboxylic acid hydrochloride
Uniqueness
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The smaller ring size of cyclobutane results in higher ring strain, influencing the reactivity and stability of the compound. This makes it a valuable tool in synthetic chemistry and a subject of interest in various research fields.
Eigenschaften
IUPAC Name |
1-hydrazinylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-7-5(4(8)9)2-1-3-5;/h7H,1-3,6H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPTJKTCJNOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)


![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B2548088.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/new.no-structure.jpg)


![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)
![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)


![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)
